molecular formula C25H21NO3 B2702782 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one CAS No. 865657-19-8

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2702782
CAS No.: 865657-19-8
M. Wt: 383.447
InChI Key: VCLZBLACTMPDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a dihydroquinolinone core substituted with a benzoyl group at position 3, a 3-methoxyphenylmethyl group at position 1, and a methyl group at position 4.

Properties

IUPAC Name

3-benzoyl-1-[(3-methoxyphenyl)methyl]-6-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-11-12-23-21(13-17)25(28)22(24(27)19-8-4-3-5-9-19)16-26(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLZBLACTMPDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-aminoacetophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Data Table: Structural and Inferred Property Comparison

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Dihydroquinolinone 3-Benzoyl, 1-(3-MeO-Bn), 6-Me High lipophilicity; potential H-bond donor
3-(4-Ethoxybenzoyl) analog () Dihydroquinolinone 3-(4-EtO-Benzoyl), 1-(3-MeO-Bn), 6-Me Enhanced solubility; electron-donating
Thieno[3,2-d]pyrimidin-4-ones () Thienopyrimidinone 3-MeO-phenyl, methyl ester/carboxamide Sulfur aromaticity; varied reactivity
Dihydropyridine impurity () Dihydropyridine 2-Chlorophenyl, aminoethoxy, esters Oxidation-prone; lower stability

Biological Activity

3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines. Dihydroquinolines are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, presenting data from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The molecular formula of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is C20H19N1O3C_{20}H_{19}N_{1}O_{3}. Its structural features include:

  • A benzoyl group
  • A methoxyphenyl substituent
  • A methyl group at the 6-position of the quinoline ring

Anticancer Activity

Several studies have reported on the anticancer properties of dihydroquinoline derivatives. For instance, a study indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
HT-29 (Colon)8.2Cell cycle arrest
A549 (Lung)12.0Inhibition of proliferation

Anti-inflammatory Activity

Research has shown that compounds similar to 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is essential in preventing oxidative stress-related damage in cells. Studies have utilized various assays to measure the radical scavenging ability of this compound, indicating its potential in protecting against oxidative damage.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the efficacy of 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one was tested against human breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity.

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results demonstrated a marked reduction in edema and inflammatory markers when treated with the compound compared to control groups.

The mechanisms through which 3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one exerts its biological effects include:

  • Inhibition of signaling pathways : The compound may inhibit key signaling pathways involved in cell proliferation and inflammation.
  • Induction of apoptosis : By activating caspases and other apoptotic factors, it can lead to programmed cell death in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.